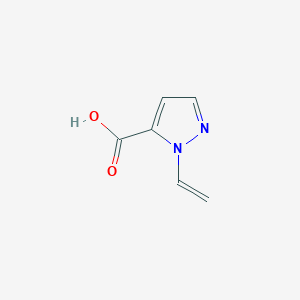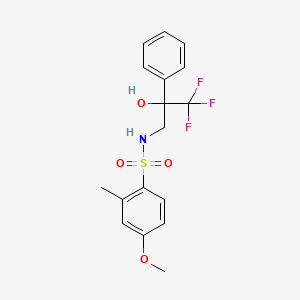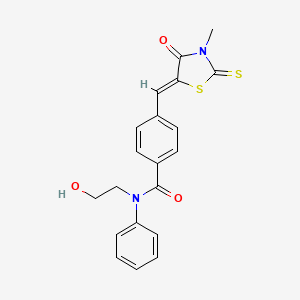
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol; hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This chemical compound is commonly referred to as TAE684, and it belongs to the class of kinase inhibitors. TAE684 has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
TAE684 exerts its anti-cancer effects by inhibiting the activity of ALK, which is a key player in the growth and proliferation of cancer cells. ALK is a receptor tyrosine kinase that is commonly found in various types of cancer cells, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. TAE684 binds to the ATP-binding site of ALK, thereby blocking its activity and preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
TAE684 has been found to have significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TAE684 has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
TAE684 has several advantages for lab experiments. It is a potent and selective inhibitor of ALK, making it a valuable tool for studying the role of ALK in cancer cells. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a valuable tool for studying drug resistance in cancer cells. However, TAE684 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. Moreover, TAE684 has been found to have off-target effects on other kinases, which may complicate its use in lab experiments.
未来方向
There are several future directions for the study of TAE684. One direction is to further investigate its potential therapeutic applications in the treatment of cancer. TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy. Moreover, TAE684 has been found to have off-target effects on other kinases, which may have therapeutic implications beyond its inhibition of ALK. Another direction is to further investigate its mechanism of action and its long-term effects and toxicity. TAE684 is a relatively new compound, and more research is needed to fully understand its effects on cancer cells and its potential as a therapeutic agent.
合成方法
TAE684 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of TAE684 starts with the reaction of 4-(4-bromophenyl)pyridine with 2-methylimidazole to produce 4-(4-bromophenyl)-1H-imidazole. This intermediate product is then reacted with 2-azidoethanol to produce (1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol. Finally, the hydrochloride salt of TAE684 is obtained by reacting TAE684 with hydrochloric acid.
科学研究应用
TAE684 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to be a potent inhibitor of anaplastic lymphoma kinase (ALK), which is a receptor tyrosine kinase that is commonly found in various types of cancer cells. TAE684 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of ALK. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(1S)-1-(2H-triazol-4-yl)ethane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c8-2-4(9)3-1-5-7-6-3;/h1,4,8-9H,2H2,(H,5,6,7);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVWUPCGRZFIQ-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNN=C1[C@@H](CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2762462.png)
![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)
![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)
![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)






![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)

![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)